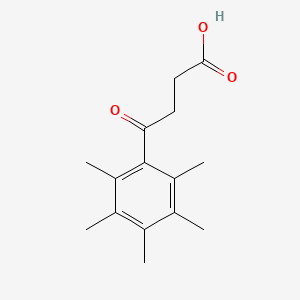
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with heterocyclic nuclei, which give high chemotherapeutic values and act as a remedy for the development of novel drugs .Molecular Structure Analysis
The molecular structure of similar compounds often involves heterocyclic rings, such as imidazole, which is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
Many of the reported drug–excipient reactions involve hydrolysis, oxidation, or specific interaction of drugs with reactive impurities in excipients .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on their molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . “4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid” could potentially be used in the synthesis of these imidazole containing compounds.
Organonickel σ-Complex Synthesis
The organonickel σ-complex 2,3,4,5,6-pentamethylphenyl-nickel (II)-bromide-2,2′-bipyridine is synthesized electrochemically . This is the first example from a series of [NiBr (Aryl) (bpy)] complexes containing a meta-substituted aromatic moiety . The obtained compound is characterized in solution by 1 H, 13 С { 1 H}, and 1 H 13 С { 1 H}–HSQC NMR and UV spectroscopy and ESI mass spectrometry . The crystal structure is determined by X-ray diffraction . The electrochemical properties of the complex are studied by cyclic voltammetry . It is found that in the DMF solution, a ligand exchange reaction occurs, resulting in the formation of a [Ni (Pmp) (bpy) (DMF)] + derivative with elimination of the bromide anion . Similar cationic derivatives are active in catalytic processes of oligo- and polymerization of olefins .
Mechanism of Action
The mechanism of action for similar compounds often involves interactions with biological targets. For example, the derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-9(2)11(4)15(12(5)10(8)3)13(16)6-7-14(17)18/h6-7H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUMZUANJPNQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384497 |
Source


|
| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid | |
CAS RN |
765269-95-2 |
Source


|
| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)







![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)

